4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)12-14-11-17(20)21-16-10-13(2)4-5-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFPVMJLHFFJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one typically involves the reaction of 7-methyl-2H-chromen-2-one with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and SK-LU-1 (lung cancer). The compound demonstrated considerable cytotoxicity, with IC50 values lower than those of standard reference drugs .
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
This compound has been identified as a potent inhibitor of VEGFR-2, which plays a crucial role in tumor angiogenesis. In vitro studies showed that it significantly reduces VEGFR-2 expression in cancer cells, indicating its potential use in antiangiogenic therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antibacterial and antifungal activities. This broad-spectrum antimicrobial action suggests potential applications in treating infections caused by resistant pathogens .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Molecules evaluated the cytotoxic effects of various derivatives of coumarins, including this compound. The results indicated that this compound had significant activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics .
- VEGFR Inhibition Study : Another research article highlighted the compound's ability to inhibit VEGFR signaling pathways in breast cancer models, showcasing its potential as an antitumor agent .
- Antimicrobial Efficacy : A comparative study on various coumarin derivatives reported that this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Variations in Substituted Coumarins
The compound is compared with analogs differing in substituent positions, piperazine modifications, and additional functional groups. Key examples include:
Key Structural and Functional Differences
Substitution with a hydroxyethyl group (e.g., ) introduces hydrogen-bonding capability, which may enhance solubility and interaction with polar residues in biological targets.
Core Substituents :
Computational and Experimental Insights
- DFT Studies : The geometric parameters of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one were optimized using B3LYP/6-311G(d,p), revealing bond lengths (e.g., C–O: 1.36 Å) and angles consistent with stable coumarin-piperazine hybrids . Similar calculations for the target compound would predict comparable stability but altered electronic profiles due to the ethyl group.
- Crystallography : X-ray data for 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (CCDC ref: [1]) shows a planar coumarin core with the piperazine ring adopting a chair conformation . Ethyl substitution in the target compound may induce subtle conformational changes in the piperazine moiety.
Biological Activity
4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one, a synthetic organic compound, belongs to the class of chromenones and piperazines. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one, with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol. Its structure features a chromenone core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one |
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 851109-85-8 |
Target Interactions
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : Compounds in the chromenone class often inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : Piperazine derivatives are known for their ability to modulate neurotransmitter receptors, which may contribute to their therapeutic effects.
- Ion Channel Interaction : The compound may affect ion channels, altering cellular signaling and function.
These interactions suggest potential roles in treating conditions such as cancer and neurological disorders.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. For instance, its structural analogs have been evaluated in cell lines, revealing cytotoxic effects against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Study on Anticancer Activity : A recent study investigated the cytotoxic effects of chromenone derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodology:
- A Mannich reaction is commonly employed for introducing the piperazine moiety. For example, refluxing 7-methyl-4-hydroxycoumarin with formaldehyde and 4-ethylpiperazine in ethanol under acidic/basic conditions yields the target compound. Reaction time (6–12 hours), solvent polarity, and stoichiometric ratios of amine/formaldehyde significantly influence yield .
- Post-synthetic purification involves recrystallization from acetone or ethanol, followed by vacuum drying. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) .
Q. How can structural characterization be systematically performed for this compound?
Methodology:
- X-ray crystallography : Use SHELXL for refinement of single-crystal structures. Ensure high-resolution data (≤0.8 Å) to resolve disorder in the ethylpiperazine group. SHELXTL (Bruker) interfaces simplify data processing .
- Spectroscopy : Confirm the lactone C=O stretch (~1700 cm⁻¹) via IR. In NMR, the coumarin C3 proton appears as a singlet (~6.1–6.3 ppm), while the ethylpiperazine N–CH₂ protons resonate at 2.5–3.5 ppm .
Q. What analytical techniques are critical for purity assessment?
Methodology:
- HPLC : Use a C18 column (acetonitrile/water 70:30, UV detection at 254 nm). Retention times for common impurities (e.g., unreacted coumarin) should differ by ≥1.5 minutes .
- Elemental analysis : Compare experimental vs. theoretical C, H, N values (e.g., C: 65.5%, H: 6.8%, N: 9.1%) to confirm purity >98% .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Methodology:
- Perform Hansen solubility parameter analysis to identify optimal solvents. For instance, DMSO (high polarity) dissolves the compound readily (≥50 mg/mL), while hexane shows negligible solubility. Use molecular dynamics simulations to model solvent-solute interactions and explain discrepancies in literature reports .
Q. What strategies improve blood-brain barrier (BBB) penetration in related coumarin derivatives?
Methodology:
Q. How can crystallographic disorder in the ethylpiperazine moiety be addressed during refinement?
Methodology:
Q. What mechanistic insights explain variations in biological activity across structural analogs?
Methodology:
- Conduct molecular docking (AutoDock Vina) to compare binding affinities for targets like EGFR or CYP450 enzymes. Correlate substituent effects (e.g., electron-withdrawing groups on C7) with inhibitory IC₅₀ values. For example, triazole-linked derivatives show enhanced antifungal activity due to hydrogen-bond interactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points (e.g., 195–216°C)?
Methodology:
Q. Why do some studies report low yields (<50%) in Mannich reactions?
Methodology:
- Optimize formaldehyde equivalents (1.5–2.0 equiv.) and reaction pH (7–9). Excess formaldehyde promotes byproduct formation (e.g., bis-alkylated coumarin). Use in situ IR to monitor amine consumption and terminate reactions at ~85% conversion .
Methodological Recommendations
Q. For computational modeling, which force fields are suitable for dynamic simulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
